An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl L-Histidinate
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl L-Histidinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl L-histidinate is an ester derivative of the essential amino acid L-histidine, a crucial component in various biological processes. Its unique imidazole side chain imparts it with versatile chemical properties, making it a valuable building block in pharmaceutical research and development. This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl L-histidinate, detailed experimental protocols for its synthesis and analysis, and visualizations of its role in relevant biochemical pathways and experimental workflows.
Chemical and Physical Properties
Ethyl L-histidinate is commercially available primarily as its dihydrochloride salt, which enhances its stability and solubility in aqueous solutions. The properties of both the free base and the dihydrochloride salt are summarized below for easy comparison.
Table 1: General Properties of Ethyl L-Histidinate
| Property | Ethyl L-Histidinate (Free Base) | Ethyl L-Histidinate Dihydrochloride |
| Synonyms | L-Histidine ethyl ester | L-His-OEt·2HCl |
| CAS Number | 7555-06-8[1] | 35166-54-2[2] |
| Appearance | - | Light beige powder |
| Purity | - | ≥98% |
Table 2: Physicochemical Properties of Ethyl L-Histidinate
| Property | Ethyl L-Histidinate (Free Base) | Ethyl L-Histidinate Dihydrochloride |
| Molecular Formula | C8H13N3O2[1] | C8H13N3O2·2HCl |
| Molecular Weight | 183.21 g/mol | 256.13 g/mol [2] |
| Melting Point | Not available | >190°C (decomposes) |
| Boiling Point | Not available | 242.8°C at 760 mmHg (Predicted) |
| Solubility | Soluble in water, ethanol. | Soluble in water, ethanol (50 mg/ml), methanol, and DMSO. |
| Optical Rotation | - | [α]D²⁴ = 16 ± 2 ° (c=1 in absolute EtOH) |
Table 3: Spectral Data of Ethyl L-Histidinate and Related Compounds
| Spectrum | Data |
| ¹H NMR (Methyl L-histidinate dihydrochloride in D₂O) | Chemical shifts (ppm): 8.8, 7.683, 6.96, 6.845, 4.137, 2.918, 2.851, 1.357[3] |
| ¹³C NMR (L-Histidine in H₂O, experimental) | Chemical shifts (ppm): 175.2 (C1), 138.29, 133.12, 120.00, 57.27, 30.07[4] |
| FT-IR (L-Histidine) | Matches with standard patterns available in spectral databases. |
| Mass Spectrum (L-Histidine, EI-MS) | Major fragments (m/z): 155 (M+), 110, 82, 55. |
Experimental Protocols
Synthesis of Ethyl L-Histidinate via Fischer-Speier Esterification
This protocol describes the synthesis of ethyl L-histidinate dihydrochloride from L-histidine and ethanol using a thionyl chloride catalyst.
Materials:
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L-histidine
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Absolute ethanol
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Thionyl chloride (SOCl₂)
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Diethyl ether
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Ice bath
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
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Suspend L-histidine in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
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Cool the suspension in an ice bath.
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Slowly add thionyl chloride dropwise to the cooled and stirred suspension. An exothermic reaction will occur.
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After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux.
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Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Add diethyl ether to the residue to precipitate the ethyl L-histidinate dihydrochloride.
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Collect the white precipitate by vacuum filtration using a Büchner funnel.
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Wash the product with diethyl ether to remove any unreacted starting materials and byproducts.
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Dry the purified ethyl L-histidinate dihydrochloride under vacuum.
Purification by Column Chromatography
For higher purity, ethyl L-histidinate can be purified using silica gel column chromatography.
Materials:
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Crude ethyl L-histidinate
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Silica gel (60-120 mesh)
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Glass column
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Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 20% methanol).
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Collection tubes
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TLC plates and developing chamber
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UV lamp
Procedure:
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Prepare a slurry of silica gel in the initial, non-polar eluent (100% dichloromethane).
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Pack the glass column with the silica gel slurry.
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Dissolve the crude ethyl L-histidinate in a minimal amount of the eluent.
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Load the sample onto the top of the silica gel bed.
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Begin elution with the non-polar eluent, gradually increasing the polarity by adding methanol.
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Collect fractions in separate tubes.
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Monitor the fractions by TLC to identify those containing the purified product.
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Combine the pure fractions and remove the solvent using a rotary evaporator.
Analysis of Ethyl L-Histidinate
a) Thin Layer Chromatography (TLC)
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Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254).
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Mobile Phase: A mixture of chloroform, methanol, and acetic acid (e.g., in a ratio of 6:3:1).
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Visualization: UV light (254 nm) or staining with a suitable reagent (e.g., ninhydrin for the free amino group).
b) High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method for the analysis of histidine and its derivatives can be employed.
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Column: A mixed-mode column such as Primesep 100.
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Mobile Phase: A gradient of acetonitrile and water with a sulfuric acid buffer.
-
Detection: UV at 200 nm.
Visualizations
Histidine Catabolism Pathway
The following diagram illustrates the major metabolic pathways of histidine, including its conversion to histamine and urocanic acid.
Caption: Major metabolic pathways of L-histidine.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram outlines the general workflow for solid-phase peptide synthesis, a common application for histidine derivatives like ethyl L-histidinate.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Mechanism of Esterase Activity of Histidine Residues
The imidazole side chain of histidine can act as a nucleophile in the hydrolysis of esters, a principle utilized in the design of artificial enzymes.
Caption: Role of histidine as a nucleophilic catalyst in ester hydrolysis.
Conclusion
Ethyl L-histidinate, particularly in its dihydrochloride form, is a stable and versatile derivative of L-histidine with significant applications in chemical synthesis and biochemical research. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The visualized pathways and workflows highlight its importance in metabolism and as a tool in peptide chemistry and enzyme mimicry. This comprehensive information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
References
- 1. L-Histidine ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Etoxazole Exposure Triggers Sublethal Metabolic Responses in Earthworms (Eisenia fetida): An NMR-Based Metabolomics Study [mdpi.com]
- 4. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
